molecular formula C16H17N3O2 B1628507 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol CAS No. 893613-25-7

3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol

Cat. No.: B1628507
CAS No.: 893613-25-7
M. Wt: 283.32 g/mol
InChI Key: LGNWANRSZWJPQT-UHFFFAOYSA-N
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Description

The compound “3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol” is also known as PHTPP . It is a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα . PHTPP has been used to distinguish the various activities of the two estrogen receptors .

Scientific Research Applications

Structural Modifications for Reduced Safety Risks

Structural modifications of compounds similar to 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol have been explored to reduce potential safety risks such as mutagenicity and drug-drug interactions. By adjusting the electron density or blocking reactive sites, researchers aim to mitigate these concerns while maintaining the compound's beneficial properties (Palmer et al., 2012).

Synthesis and Biological Activities

A facile, regioselective synthesis method has been developed for pyrazolo[1,5-a]pyrimidine analogs, including those structurally related to the compound . These synthesized analogs have shown promising anti-inflammatory and anti-cancer activities, highlighting the compound's potential in therapeutic applications (Kaping et al., 2016).

Quantum Chemical Calculations

Novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives have been synthesized and analyzed using DFT quantum chemical calculations to explore their molecular properties. These studies provide insights into the electronic structure and potential reactivity of such compounds, which are crucial for their development as therapeutic agents (Saracoglu et al., 2019).

Nonsteroidal Anti-inflammatory Applications

Research on pyrazolo[1,5-a]pyrimidin-7-ones has revealed a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that lack ulcerogenic activity, a common side effect of traditional NSAIDs. This discovery opens up possibilities for safer pain management options (Auzzi et al., 1983).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied, with several compounds exhibiting significant activity against a range of bacterial and fungal strains. These findings suggest potential applications in developing new antimicrobial agents (Khobragade et al., 2010).

Biochemical Analysis

Biochemical Properties

3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme discoidin domain receptor 1 (DDR1), where this compound acts as an inhibitor . This inhibition can modulate cellular signaling pathways and affect cellular processes such as proliferation and differentiation. Additionally, the compound has been shown to interact with other biomolecules, including various kinases and receptors, further highlighting its potential as a versatile biochemical tool.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting DDR1, this compound can reduce the proliferation of cancer cells and induce apoptosis . Furthermore, the compound affects gene expression by modulating transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in glucose uptake and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of DDR1, inhibiting its kinase activity and preventing downstream signaling . This inhibition can lead to the suppression of cellular processes that are dependent on DDR1 activity, such as cell migration and invasion. Additionally, this compound may interact with other enzymes and receptors, further contributing to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of DDR1 activity and persistent changes in cellular function . These findings suggest that the compound has the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits DDR1 activity without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes. For example, it has been shown to inhibit glycolytic enzymes, leading to reduced glucose metabolism and altered energy production in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It can also bind to plasma proteins, which may influence its bioavailability and distribution in vivo.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with DDR1 and other target proteins . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria. These localization patterns can influence the compound’s efficacy and specificity in modulating cellular processes.

Properties

IUPAC Name

3-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-21-15-7-3-2-6-13(15)14-9-16-17-10-12(5-4-8-20)11-19(16)18-14/h2-3,6-7,9-11,20H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNWANRSZWJPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=C(C=NC3=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587541
Record name 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893613-25-7
Record name 3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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